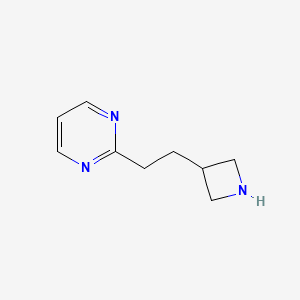![molecular formula C10H16O4S B15277985 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C10H16O4S. It is characterized by a spirocyclic structure, where a single carbon atom connects two rings, creating a unique three-dimensional shape.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic structure through annulation reactions. One common method includes the annulation of a cyclopentane ring with a four-membered ring using conventional chemical transformations. These reactions often require specific catalysts and controlled conditions to ensure the desired stereoselectivity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves scalable annulation strategies similar to those used in laboratory settings. The use of readily available starting materials and minimal chromatographic purifications are essential for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- 2-Azabicyclo[3.2.1]octane
- Spirocyclic oxindoles
Comparison: 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid stands out due to its sulfonyl group, which imparts unique chemical reactivity and potential biological activity. Compared to similar spirocyclic compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Properties
Molecular Formula |
C10H16O4S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-methylsulfonylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O4S/c1-15(13,14)10(8(11)12)6-9(7-10)4-2-3-5-9/h2-7H2,1H3,(H,11,12) |
InChI Key |
SNUPDSQIEPSWBE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC2(C1)CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


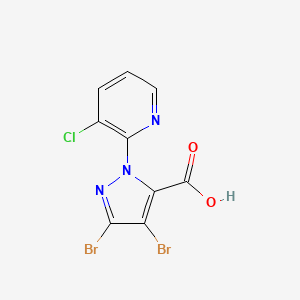
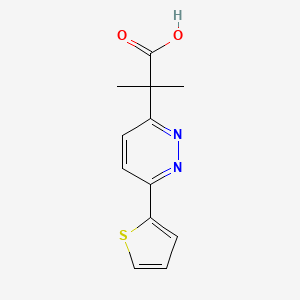
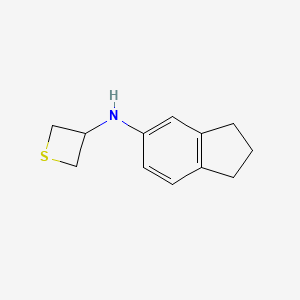
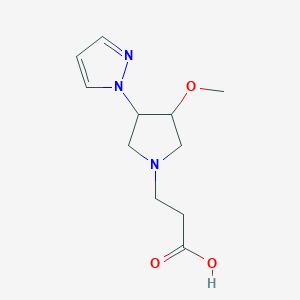


![(R)-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine](/img/structure/B15277957.png)

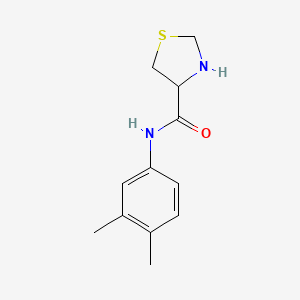
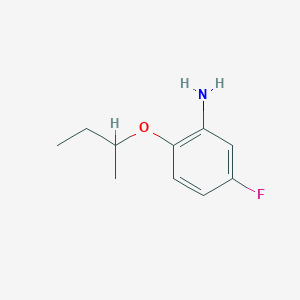
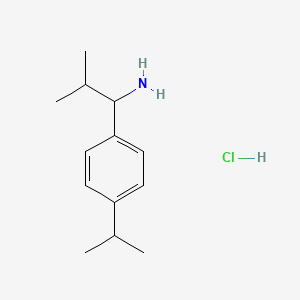
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)

